molecular formula C15H15NO B12939460 1-(2-(p-Tolylamino)phenyl)ethan-1-one CAS No. 23699-75-4

1-(2-(p-Tolylamino)phenyl)ethan-1-one

Cat. No.: B12939460
CAS No.: 23699-75-4
M. Wt: 225.28 g/mol
InChI Key: VUUFCZQSVDLVAA-UHFFFAOYSA-N
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Description

1-(2-(p-Tolylamino)phenyl)ethan-1-one is an organic compound that features a phenyl ring substituted with a p-tolylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(p-Tolylamino)phenyl)ethan-1-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenone with p-toluidine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-(p-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(p-Tolylamino)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of novel materials and dyes.

Mechanism of Action

The mechanism of action of 1-(2-(p-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to alterations in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(p-Tolylamino)phenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

23699-75-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-[2-(4-methylanilino)phenyl]ethanone

InChI

InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)16-15-6-4-3-5-14(15)12(2)17/h3-10,16H,1-2H3

InChI Key

VUUFCZQSVDLVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)C

Origin of Product

United States

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